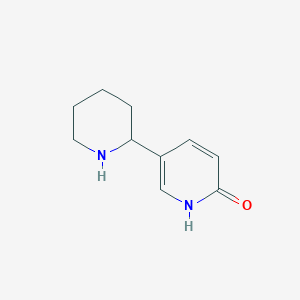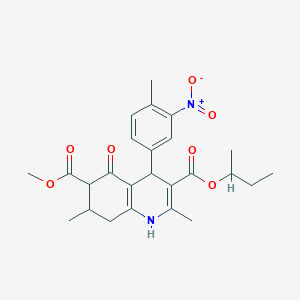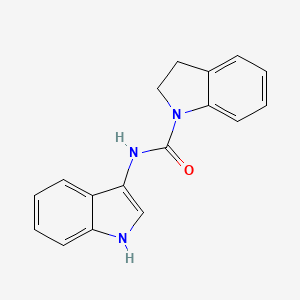
N-(1H-indol-3-yl)indoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1H-indol-3-yl)indoline-1-carboxamide” is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis
The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .Physical And Chemical Properties Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Chemodivergent Annulations : N-carboxamide indoles have been utilized in Rh(III)-catalyzed chemodivergent annulations with iodonium ylides to form tricyclic and tetracyclic N-heterocycles. This process is significant for synthesizing complex molecular structures with broad functional group tolerance and good yields (Nunewar et al., 2021).
Selective Coupling Reactions : Another application involves the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids. This reaction is mild and efficient, leading to diverse product formation with selective C-C and C-C/C-N bond formation (Zheng et al., 2014).
Polymerization Catalyst
- Ring-Opening Polymerization : N-(1H-indol-3-yl)indoline-1-carboxamide derivatives have been used as efficient hydrogen-bonding organocatalysts for the ring-opening polymerization of l-lactide. This application is crucial for controlling the dispersity and molecular weight of poly(l-lactides) prepared in this process (Koeller et al., 2009).
Medicinal Chemistry and Drug Design
Negative Allosteric Modulator of the Dopamine D2 Receptor : Indole-2-carboxamide derivatives have been found to function as negative allosteric modulators of the dopamine D2 receptor, useful in the context of drug discovery (Mistry et al., 2015).
Allosteric Modulators of the Cannabinoid CB₁ Receptor : These compounds have also been synthesized as allosteric modulators of the CB₁ receptor, highlighting their potential in the development of new therapeutic agents (Piscitelli et al., 2012).
Computational and Theoretical Studies
Thermodynamics and Kinetics Studies : The thermodynamics and kinetics of reactions involving similar indoline derivatives have been studied using density functional theory (DFT), providing insights into the energy demands and molecular transformations of these reactions (Siaka et al., 2017).
Molecular Docking and Optimization Studies : Computational studies, including molecular docking and geometry optimization, have been conducted on indole acetamide derivatives, offering valuable information for drug design and the understanding of molecular interactions (Al-Ostoot et al., 2020).
Organic Synthesis
- Synthesis of Indole-Involved Molecules : Indole-N-carboxylic acids and derived indole-N-carboxamides, including this compound, have been widely used in organic synthesis, particularly in multicomponent reactions and C-H functionalization of indoles (Zeng et al., 2020).
Wirkmechanismus
Target of Action
N-(1H-indol-3-yl)indoline-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives have been reported to suppress the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes , suggesting that this compound may also affect similar pathways.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactions of indole derivatives have been reported to efficiently proceed under neat conditions , suggesting that the absence of certain substances may positively affect the action of this compound.
Zukünftige Richtungen
It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .
Eigenschaften
IUPAC Name |
N-(1H-indol-3-yl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-10-9-12-5-1-4-8-16(12)20)19-15-11-18-14-7-3-2-6-13(14)15/h1-8,11,18H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWMCMJWLCUGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2746149.png)



![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)
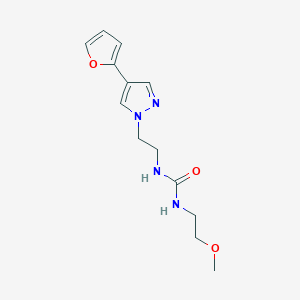
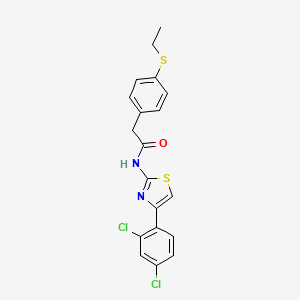

![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)
